

Technical Support Center: Aggregation of Peptides with Hydrophobic D-Amino Acids

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Compound of Interest

Compound Name: *D-Methionine-N-fmoc-d3*

Cat. No.: *B15558724*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation, particularly for sequences containing hydrophobic D-amino acids.

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation, and how do hydrophobic D-amino acids influence this process?

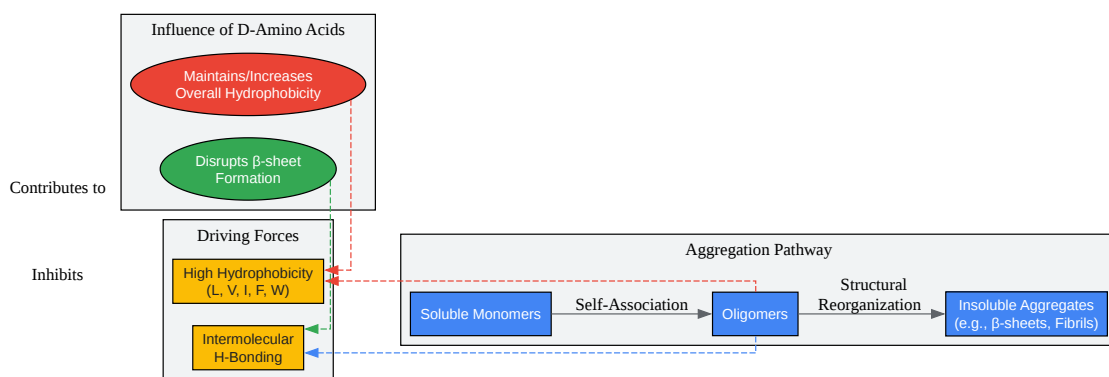
Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds, which leads to stable secondary structures, most notably β -sheets.^[1] Hydrophobic sequences are especially prone to aggregation because the non-polar side chains of amino acids like Leucine (Leu), Valine (Val), and Phenylalanine (Phe) tend to associate to minimize contact with water, driving the peptide chains closer and facilitating this hydrogen bond formation.^{[1][2]}

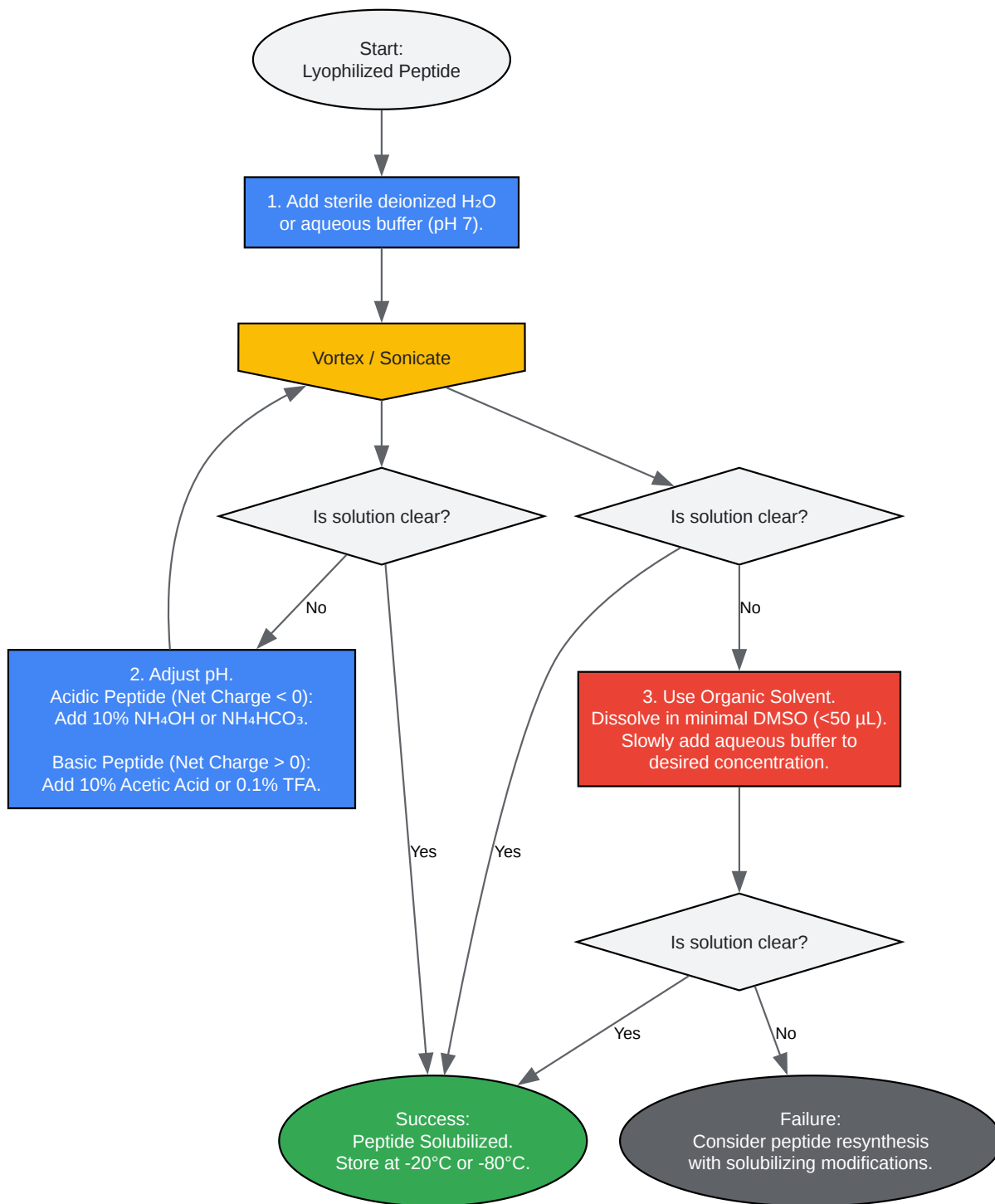
The inclusion of D-amino acids can have a dual effect:

- **Disruption of β -sheets:** D-amino acids can disrupt the regular backbone hydrogen bonding patterns necessary for the formation of stable β -sheets, which can in turn reduce aggregation.^{[3][4]} This is a common strategy to improve peptide stability and solubility.^[4]
- **Increased Hydrophobicity:** The incorporation of a hydrophobic D-amino acid still contributes to the overall hydrophobicity of the peptide.^[5] This inherent hydrophobicity remains a driving

force for aggregation, even if the typical β -sheet structure is disrupted.^{[5][6]} The altered 3D shape of peptides with D-amino acids can lead to different aggregation pathways and potentially insoluble depositions.^[5]

Essentially, while D-amino acids can break the structural template for one form of aggregation (β -sheets), the underlying hydrophobic driving force remains and can lead to other forms of association or amorphous aggregates.





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